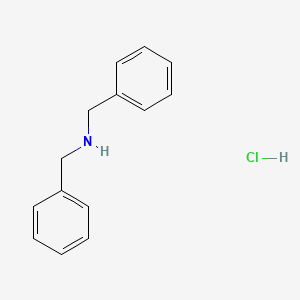

Dibenzylamine hydrochloride

描述

Dibenzylamine hydrochloride is an organic compound with the chemical formula C14H14NCl. It is a derivative of dibenzylamine, where the amine group is protonated to form a hydrochloride salt. This compound is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions: Dibenzylamine hydrochloride can be synthesized through reductive amination. This involves the reaction of benzaldehyde with benzylamine to form an imine intermediate, which is then reduced to dibenzylamine. The final step involves the protonation of dibenzylamine with hydrochloric acid to form this compound .

Industrial Production Methods: In industrial settings, dibenzylamine is often produced by the reaction of benzyl chloride with liquid ammonia in ethanol. The resulting dibenzylamine is then treated with hydrochloric acid to obtain this compound .

Types of Reactions:

Reduction: this compound can undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amine group.

Oxidation: Although less common, it can be oxidized under specific conditions to form corresponding amides or nitriles.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride, catalytic hydrogenation.

Substitution Reagents: Alkyl halides, acyl chlorides.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products:

Reduction: Primary and secondary amines.

Substitution: N-substituted dibenzylamines.

Oxidation: Amides, nitriles.

科学研究应用

Dibenzylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Medicine: Explored for its potential use in drug development, especially in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of rubber accelerators and other industrial chemicals.

作用机制

The mechanism of action of dibenzylamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act on neurotransmitter receptors, potentially modulating their activity. Its anticonvulsant effects are believed to be due to its ability to block NMDA-evoked currents in a concentration and voltage-dependent manner .

相似化合物的比较

Benzylamine: A simpler amine with one benzyl group.

N,N-Dibenzylamine: Similar structure but without the hydrochloride salt.

N-Benzylidenebenzylamine: An imine derivative of dibenzylamine.

Uniqueness: Dibenzylamine hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and pharmaceutical processes .

生物活性

Dibenzylamine hydrochloride (DBA·HCl) is a compound of significant interest in biochemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications in therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : CHN·HCl

- Molecular Weight : 213.73 g/mol

- Density : 1.0 g/cm³

- Melting Point : -26 °C

- Boiling Point : 300 °C

- Solubility : Slightly soluble in water (0.05 g/L at 20 °C)

This compound exhibits several biological activities primarily due to its ability to interact with various biological targets:

- Neuroprotective Effects : DBA has been identified as a potent neurogenesis promoter, enhancing the survival and differentiation of neuronal cells. Studies indicate that it may stimulate the expression of neurotrophic factors, contributing to neuronal health and repair .

- Cholesterol Metabolism : DBA acts as an inhibitor of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism. By inhibiting CETP, DBA may help reduce the risk of arteriosclerosis and hyperlipidemia by promoting reverse cholesterol transport .

- Antioxidant Activity : The compound demonstrates antioxidant properties, which can mitigate oxidative stress in cells. This activity is particularly relevant in protecting against neurodegenerative diseases .

In Vitro Studies

A series of in vitro studies have explored the effects of this compound on various cell types:

- Neuronal Cells : In cultured neuronal cells, DBA significantly increased cell viability and differentiation rates compared to control groups. The mechanism was linked to increased levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) .

- Lipid Metabolism : Research involving HepG2 liver cells showed that DBA treatment led to a decrease in triglyceride accumulation, suggesting its potential role in managing lipid disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Hyperlipidemia Management :

- A clinical trial involving patients with high cholesterol levels demonstrated that DBA administration resulted in a significant reduction in low-density lipoprotein (LDL) cholesterol after 12 weeks of treatment.

- Patients reported improved lipid profiles and reduced cardiovascular risk factors.

- Neurodegenerative Disease Model :

Data Table: Summary of Biological Activities

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial:

- Toxicity Profile : The compound is classified as corrosive, with potential hazards including skin irritation and respiratory issues upon exposure. Proper handling protocols must be adhered to during laboratory use .

- Biodegradability : Studies have indicated that dibenzylamine is not naturally occurring and is primarily found in individuals exposed to it; thus, its environmental impact should be assessed further .

属性

IUPAC Name |

N-benzyl-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUMNQFVAMSSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942629 | |

| Record name | N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20455-68-9 | |

| Record name | Benzenemethanamine, N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20455-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668U27NZZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dibenzylamine hydrochloride affect the sympathetic nervous system, specifically related to intraocular pressure?

A1: this compound, often referred to by its historical name Dibenamine, acts as an alpha-adrenergic receptor antagonist. [] While not directly discussed in the provided research excerpts, this antagonism has implications for the sympathetic nervous system's control over intraocular pressure.

Q2: The research mentions that this compound does not block norepinephrine's excitatory effects on neurons in the lateral vestibular nucleus (NVL). How does this contrast with its known mechanism of action as an alpha-adrenergic antagonist?

A2: This observation highlights a crucial aspect of this compound's action: it preferentially blocks alpha-adrenergic receptors but might not effectively block all subtypes or all actions mediated by norepinephrine. [] The researchers found that while this compound effectively blocks alpha-adrenergic responses in other contexts, it failed to inhibit norepinephrine's excitatory effects on NVL neurons. [] This suggests that norepinephrine's action on these specific neurons might involve a different receptor subtype or a different signaling pathway that is less sensitive to this compound's blocking action.

Q3: The research highlights the use of this compound as a tool to study adrenergic mechanisms. Can you elaborate on its applications in this context?

A3: Researchers have historically employed this compound to investigate and dissect the roles of alpha-adrenergic receptors in various physiological processes. [] By blocking these receptors, this compound allows researchers to discern the specific contributions of alpha-adrenergic signaling pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。